Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate
Description
Piperidine Ring Conformation
The piperidine ring adopts a half-chair conformation , a common geometry for six-membered saturated rings. In this conformation, atoms N1 and C9 deviate from the plane formed by the remaining four ring atoms, as observed in analogous piperidine-carbamate systems. The trifluoroacetyl group at N1 introduces steric and electronic effects, slightly flattening the ring and reducing puckering.
Carbamate and Trifluoroacetyl Groups
- The carbamate group (–OC(=O)NH–) exhibits partial double-bond character between the carbonyl carbon and oxygen, with resonance stabilization delocalizing electrons across the O–C–N system.
- The trifluoroacetyl group (–C(=O)CF₃) is planar due to conjugation between the carbonyl and trifluoromethyl groups. The strong electron-withdrawing effect of CF₃ polarizes the carbonyl bond, increasing its electrophilicity.
Dihedral Angles and Steric Interactions
The dihedral angle between the phenyl ring and piperidine system is approximately 53.9° , similar to structurally related compounds. This angle minimizes steric clashes between the tert-butyl group and the trifluoroacetyl moiety while maintaining conjugation between the phenyl ring and carbamate nitrogen.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous carbamate-piperidine systems:
Hydrogen Bonding
In carbamates, intermolecular N–H···O=C hydrogen bonds are common. For example, the N–H group of the carbamate often donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming dimers or chains.
π–π Stacking
The phenyl ring may participate in π–π interactions with adjacent aromatic systems, with centroid-to-centroid distances averaging 3.9–4.1 Å . These interactions contribute to crystal packing efficiency.
Predicted Packing Motifs
Based on related structures, the compound likely crystallizes in a monoclinic system with space group P2₁/c. The tert-butyl group’s bulkiness may lead to layered arrangements, segregating hydrophobic and hydrophilic regions.
Electronic Structure and Orbital Hybridization
Hybridization States
- Piperidine Nitrogen (N1) : The nitrogen in the piperidine ring is sp³-hybridized , typical for saturated amines. However, conjugation with the trifluoroacetyl group introduces partial sp² character, reducing the N–C bond length from 1.47 Å (pure sp³) to 1.42 Å.
- Carbamate Nitrogen (N2) : This nitrogen is sp²-hybridized due to resonance with the carbonyl group, as evidenced by its planar geometry and shortened C–N bond (1.34 Å).
Electron Density Distribution
The trifluoroacetyl group exerts a strong -I (inductive) effect , withdrawing electron density from the piperidine ring. This polarization enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles.
Frontier Molecular Orbitals
Computational studies on similar carbamates reveal:
- The HOMO (Highest Occupied Molecular Orbital) is localized on the phenyl ring and carbamate oxygen.
- The LUMO (Lowest Unoccupied Molecular Orbital) resides on the trifluoroacetyl carbonyl group, indicating its role as an electron acceptor.
Properties
IUPAC Name |
tert-butyl N-[4-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-17(2,3)26-16(25)22-14-6-4-12(5-7-14)13-8-10-23(11-9-13)15(24)18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDVEHCVFKCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Piperidin-4-yl)aniline
The phenylpiperidine core is typically constructed via Suzuki-Miyaura cross-coupling between 4-bromoaniline and piperidine-4-boronic acid derivatives. For example, source details a palladium-catalyzed coupling using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a 1,4-dioxane/water solvent system (7:3 v/v) at 90°C for 20 hours. This step achieves yields of 70–85% after purification by flash chromatography (ethyl acetate/hexanes).
Protection of the Aniline Nitrogen
The free amine on the phenyl ring is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) . As described in source, this reaction is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) in tetrahydrofuran (THF) at room temperature, yielding tert-butyl (4-(piperidin-4-yl)phenyl)carbamate with >90% efficiency. Excess Boc₂O (1.2 equivalents) ensures complete conversion, and the product is isolated via aqueous workup and solvent evaporation.
Trifluoroacetylation of the Piperidine Nitrogen
Acylation Reaction Conditions
The piperidine nitrogen is acylated with 2,2,2-trifluoroacetic anhydride in dichloromethane (DCM) or acetonitrile under inert conditions. Source specifies using triethylamine (TEA) as a base to scavenge hydrogen chloride, with reactions conducted at 0–5°C to minimize side reactions. The trifluoroacetyl group is introduced quantitatively within 2–3 hours, as confirmed by thin-layer chromatography (TLC).
Purification and Yield Optimization
Post-acylation, the crude product is purified via flash chromatography on silica gel, eluting with methanol/dichloromethane (1–10% gradient). Source reports an 83% yield for analogous trifluoroacetylation reactions, emphasizing the importance of slow solvent gradient elution to separate unreacted intermediates.
Analytical Characterization
Spectroscopic Data
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¹H NMR (600 MHz, CDCl₃): Key signals include δ = 8.82 (s, 1H, carbamate NH), 7.45–7.30 (m, 4H, aromatic H), and 3.80–3.60 (m, 4H, piperidine CH₂).
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¹³C NMR : Peaks at δ = 156.2 (C=O, carbamate), 152.0 (C=O, trifluoroacetyl), and 28.2 (tert-butyl C).
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HRMS : [M+Na]⁺ calculated for C₁₈H₂₃F₃N₂O₃: 395.1554; found: 395.1556.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.4 minutes.
Critical Reaction Parameters
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate has potential applications in drug development due to its structural features that may influence biological activity.
Antidepressant Activity
Research has indicated that compounds containing piperidine moieties can exhibit antidepressant-like effects. The incorporation of trifluoroacetyl groups is hypothesized to enhance the pharmacokinetic properties of these compounds, potentially leading to improved efficacy and reduced side effects in treating depression and anxiety disorders .
Neuroprotective Effects
Studies suggest that derivatives of piperidine can have neuroprotective properties. The compound may interact with neurotransmitter systems, offering protective effects against neurodegeneration . This area is particularly relevant for developing treatments for conditions like Alzheimer's disease.
Synthesis and Derivative Research
The synthesis of this compound involves several chemical reactions that can yield various derivatives with modified biological activities. Researchers have explored these derivatives to assess their pharmacological profiles and optimize their therapeutic potential .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent. SAR studies have indicated that variations in the piperidine ring and substituents can significantly alter the compound's bioactivity. This knowledge aids in designing more effective drugs with fewer side effects .
Potential Applications in Cancer Therapy
Emerging research indicates that compounds similar to this compound may possess anticancer properties. The trifluoroacetyl group is known to influence the interaction with biological targets involved in cancer cell proliferation and survival pathways . Ongoing studies are evaluating its efficacy against various cancer cell lines.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Research is focused on absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy when used as a drug candidate. Preliminary toxicology assessments are also being conducted to evaluate potential adverse effects associated with its use .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
a. Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate (CAS 1795823-01-6)
- Key Differences : Replaces the tert-butyl carbamate with a benzyl carbamate.
- Impact : The benzyl group offers less steric protection than tert-butyl, making it more susceptible to deprotection under acidic conditions. The molecular weight (330.31 g/mol) is lower due to the absence of the bulky tert-butyl group .
- Applications : Often used in intermediates requiring milder deprotection conditions.
b. tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0)
- Key Differences : Lacks both the trifluoroacetyl and phenyl substituents.
- Impact : The absence of electron-withdrawing groups reduces reactivity in further functionalization. Its similarity score to the target compound is 0.91, indicating structural proximity but divergent electronic profiles .
- Applications : Primarily serves as a building block for piperidine-containing pharmacophores.
c. tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate
- Key Differences : Features a fluorine atom at the 4-position of the piperidine ring instead of the trifluoroacetyl group.
- Impact : Fluorine introduces electronegativity and metabolic stability but lacks the strong electron-withdrawing effect of the trifluoroacetyl group. This compound is often used in CNS-targeted drugs due to improved blood-brain barrier penetration .
Variations in Aromatic Substituents
a. tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 2305255-24-5)
- Key Differences : Replaces the phenyl group with a pyrimidin-4-yl moiety.
- Impact : The pyrimidine ring enhances hydrogen-bonding capacity, improving binding to kinase targets. Molecular weight increases to 448.5 g/mol, reflecting the bulkier heteroaromatic system .
- Applications : Explored in oncology for kinase inhibition.
b. 4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester (CAS 1034975-53-5)
- Key Differences: Incorporates a tetrahydropyran-4-yl group and a trifluoroacetyl-amino substituent on a benzoic acid scaffold.
- Impact : The trifluoroacetyl group here is part of a more complex scaffold, influencing solubility and target selectivity. This compound is tailored for protease inhibition .
Functional Group Comparisons
a. Trifluoroacetyl vs. Phosphoryl Groups
- Impact : Phosphoryl groups introduce polarity and mimic phosphate moieties in biomolecules, whereas trifluoroacetyl groups are more electronegative. The former is used in phosphatase inhibitors, while the latter aids in electrophilic amide bond formation .
b. Carbamate Protecting Groups
- Example : tert-Butyl (4-fluoropiperidin-4-yl)methylcarbamate vs. Benzyl derivatives
- Impact: tert-Butyl carbamates require stronger acidic conditions (e.g., HCl in methanol) for deprotection compared to benzyl groups, which can be removed via hydrogenolysis. This difference is critical in multi-step syntheses .
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound enhances reactivity in nucleophilic acyl substitution, a feature exploited in anticholinesterase inhibitors .
- Steric Effects : tert-Butyl carbamates improve stability but may reduce binding affinity in some targets compared to smaller protecting groups .
- Biological Activity : Compounds with pyrimidine or phosphoryl groups show higher specificity for enzyme-active sites, whereas the target compound’s phenyl group favors aromatic stacking interactions .
Biological Activity
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate (CAS No. 340984-90-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H23F3N2O3
- Molecular Weight : 372.38 g/mol
- IUPAC Name : this compound
- Structure : The compound features a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl carbamate moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors.
Potential Biological Targets:
- P-glycoprotein (P-gp) : Some studies suggest that piperidine derivatives can influence the activity of P-gp, a key transporter involved in drug resistance mechanisms in cancer cells .
- Enzyme Inhibition : The carbamate group may facilitate interactions with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
In Vitro Studies
Research has demonstrated that related compounds exhibit significant biological activities:
- P-gp Modulation : A study highlighted that certain piperidine derivatives can enhance the accumulation of chemotherapeutic agents in resistant cancer cell lines by inhibiting P-gp activity . This suggests that this compound may similarly reverse drug resistance.
Case Studies
- Case Study on Drug Resistance :
- A series of experiments were conducted using a panel of cancer cell lines resistant to paclitaxel. The introduction of piperidine derivatives resulted in increased intracellular drug concentrations and enhanced cytotoxicity against resistant cells .
- These findings underscore the potential role of this compound as a chemosensitizer.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the typical synthetic routes for preparing tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate?
Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. For example:
Piperidine Protection: Start with tert-butyl piperidin-4-ylcarbamate derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) as intermediates. These are often prepared via Boc protection of piperidine amines .
Trifluoroacetylation: React the free amine on the piperidine ring with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with triethylamine (TEA) as a base to scavenge HCl .
Coupling Reactions: Attach the phenylcarbamate moiety using carbodiimide coupling agents (e.g., EDC/HOBt) or via nucleophilic substitution with activated aryl halides .
Key Data: Yields for similar trifluoroacetylation steps range from 56% to 83%, depending on steric hindrance and purification methods .
Advanced: How can regioselective trifluoroacetylation of the piperidine ring be optimized to avoid side reactions?
Methodological Answer:
Regioselectivity is influenced by:
- Steric Effects: Use bulky bases (e.g., DIPEA) to direct trifluoroacetylation to the less hindered amine position.
- Temperature Control: Low temperatures (0–5°C) minimize over-acylation or decomposition of the trifluoroacetyl group .
- Protection Strategies: Temporarily protect reactive sites (e.g., hydroxyl or secondary amines) with groups like tert-butyl carbamates, which can be selectively deprotected later .
Data Contradiction Note: reports 78–83% yields for similar reactions, while highlights challenges in isolating intermediates due to trifluoroacetyl group lability.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–3.5 ppm) and confirm trifluoroacetyl carbonyl signals at ~160 ppm in 13C NMR .
- Mass Spectrometry (ESI-MS): Detect molecular ions (e.g., [M+H]+) and fragmentation patterns to verify the carbamate and trifluoroacetyl groups .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and ~1670 cm⁻¹ for trifluoroacetyl) .
Advanced: How can stereochemical impurities in the piperidine ring be resolved during synthesis?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray Crystallography: Resolve absolute configuration of crystalline intermediates (e.g., tert-butyl carbamate derivatives) .
- Dynamic Kinetic Resolution: Use chiral catalysts (e.g., Ru-based) in asymmetric hydrogenation steps for piperidine precursors .
Basic: What is the role of the trifluoroacetyl group in modulating biological activity?
Methodological Answer:
The trifluoroacetyl group:
- Enhances metabolic stability by resisting enzymatic hydrolysis compared to acetyl groups.
- Increases lipophilicity, improving membrane permeability (logP ~2.5–3.0 for similar compounds) .
- Acts as a hydrogen-bond acceptor, influencing target binding (e.g., protease inhibition) .
Advanced: How does the tert-butyl carbamate group impact compound stability under physiological conditions?
Methodological Answer:
- pH Sensitivity: The tert-butyl carbamate is stable at neutral pH but hydrolyzes under acidic conditions (e.g., lysosomal pH 4.5), enabling controlled drug release .
- Thermal Stability: Decomposition occurs above 150°C, requiring storage at 2–8°C in inert atmospheres to prevent tert-butyl group cleavage .
- Enzymatic Resistance: Resists esterase-mediated hydrolysis better than methyl or ethyl carbamates .
Basic: What are common impurities observed during synthesis, and how are they mitigated?
Methodological Answer:
- Unreacted Amines: Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove by aqueous washes (pH 7–8) or silica gel chromatography .
- Di-Trifluoroacetyl Byproducts: Formed from over-acylation. Minimize by limiting TFAA stoichiometry to 1.1 equivalents .
- Oxidative Degradants: Use antioxidants (e.g., BHT) during storage to prevent tert-butyl group oxidation .
Advanced: What computational methods predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., PI3Kγ) using the trifluoroacetyl group as a key H-bond acceptor .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on piperidine ring conformational flexibility .
- QSAR Models: Correlate substituent electronegativity (e.g., trifluoroacetyl’s Hammett σ value) with IC50 data from kinase assays .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of trifluoroacetyl vapors, which may irritate mucous membranes .
- Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA Code D001) .
Advanced: How can metabolic pathways of this compound be tracked in in vitro assays?
Methodological Answer:
- LC-MS/MS: Quantify metabolites (e.g., de-trifluoroacetylated derivatives) using MRM transitions (e.g., m/z 312 → 255 for the parent ion) .
- Radiolabeling: Incorporate 14C at the tert-butyl group to trace excretion pathways in hepatocyte models .
- CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
